

Physical and chemical properties of 1-Aminoanthracene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Aminoanthracene

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1-Aminoanthracene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoanthracene, an aromatic amine derived from anthracene, is a compound of significant interest in various scientific fields. Its inherent fluorescence properties make it a valuable tool in biophysical studies and as a fluorescent probe. Furthermore, recent research has highlighted its role as a general anesthetic, potentiating GABAergic transmission, which opens avenues for its investigation in neuroscience and drug development. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **1-Aminoanthracene**, complete with experimental protocols and visual diagrams to support research and development activities.

Chemical and Physical Properties

1-Aminoanthracene is a solid, crystalline substance at room temperature. Its core structure consists of a tricyclic aromatic anthracene ring substituted with an amino group at the 1-position.

General Properties

Property	Value	Reference(s)
Chemical Formula	C ₁₄ H ₁₁ N	[1][2]
Molecular Weight	193.24 g/mol	[2]
CAS Number	610-49-1	[1][2]
Appearance	Light yellow to brown to dark green powder/crystal	[3]
Purity	≥90% (technical grade), >98.0% (GC)	[2]

Physical Properties

Property	Value	Reference(s)
Melting Point	114-118 °C (lit.), 119.0 to 123.0 °C	[4][5]
Boiling Point	319.47°C (rough estimate)	[5]
Density	1.208 g/cm ³ (estimate)	[1][5]
Vapor Pressure	0.00000405 mmHg	
Flash Point	224.4 °C	[1]
Solubility	Sparingly soluble in water, soluble in organic solvents like cyclohexane.	[6]

Spectroscopic Properties

Property	Value	Reference(s)
UV-Vis Absorption (in cyclohexane)	$\lambda_{\text{max}} \approx 380 \text{ nm}$	[7][8]
Fluorescence Excitation (in cyclohexane)	$\lambda_{\text{max}} \approx 380 \text{ nm}$	[7]
Fluorescence Emission (in cyclohexane)	$\lambda_{\text{max}} \approx 475 \text{ nm}$	[7]
Stokes Shift	95 nm	[7]
^1H NMR (90 MHz in CDCl_3)	δ (ppm): 8.30, 7.91, 7.56-7.27, 7.32, 7.21, 6.657, 4.00	[9]
^{13}C NMR	Data available in spectral databases.	
FTIR (KBr Pellet)	Characteristic peaks for aromatic C-H and N-H stretching and bending.	

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

UV-Visible Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) of **1-Aminoanthracene**.

Materials:

- **1-Aminoanthracene**
- Spectroscopic grade cyclohexane
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of **1-Aminoanthracene** in cyclohexane of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in cyclohexane.
- Fill a quartz cuvette with the cyclohexane solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-600 nm).
- Replace the blank cuvette with a cuvette containing the **1-Aminoanthracene** solution.
- Record the absorption spectrum of the sample.
- Identify the wavelength of maximum absorbance (λ_{max}).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of **1-Aminoanthracene**.

Materials:

- **1-Aminoanthracene**
- Spectroscopic grade cyclohexane
- Quartz fluorescence cuvettes
- Fluorometer

Procedure:

- Prepare a dilute solution of **1-Aminoanthracene** in cyclohexane (concentration should be low enough to avoid inner filter effects, typically with an absorbance < 0.1 at the excitation wavelength).

- To determine the emission spectrum, set the excitation monochromator to the absorption maximum ($\lambda_{\text{max}} \approx 380 \text{ nm}$) and scan the emission monochromator over a range of longer wavelengths (e.g., 400-700 nm).
- To determine the excitation spectrum, set the emission monochromator to the emission maximum ($\lambda_{\text{em}} \approx 475 \text{ nm}$) and scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-450 nm).
- Record the spectra and identify the wavelengths of maximum excitation and emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **1-Aminoanthracene**
- Deuterated chloroform (CDCl_3)
- NMR tubes
- NMR spectrometer

Procedure:

- Dissolve an appropriate amount of **1-Aminoanthracene** (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
- Cap the NMR tube and carefully place it in the NMR spectrometer.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument.

- Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **1-Aminoanthracene** to identify functional groups.

Materials:

- **1-Aminoanthracene**
- FTIR grade potassium bromide (KBr)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Thoroughly dry the KBr powder in an oven to remove any moisture.
- Place a small amount of **1-Aminoanthracene** (approx. 1-2 mg) in the agate mortar.
- Add approximately 100-200 mg of the dried KBr powder to the mortar.
- Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into the pellet press die.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Acquire the infrared spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

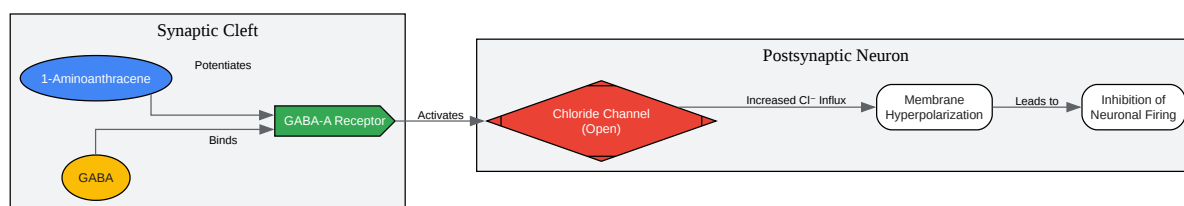
Biological Activity and Signaling Pathway

1-Aminoanthracene has been identified as a fluorescent general anesthetic that potentiates GABAergic transmission.^[10] This activity is significant for its potential applications in neuropharmacology and the development of new anesthetic agents.

Potentialiation of GABAergic Transmission

The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA), which exerts its effects by binding to GABA type A (GABA-A) receptors. These receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions (Cl^-) into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

General anesthetics, including **1-Aminoanthracene**, are known to enhance the function of GABA-A receptors. This potentiation can occur through several mechanisms, such as increasing the affinity of the receptor for GABA, prolonging the open time of the chloride channel, or directly activating the receptor at higher concentrations. The overall effect is an enhancement of inhibitory neurotransmission, contributing to the state of general anesthesia.



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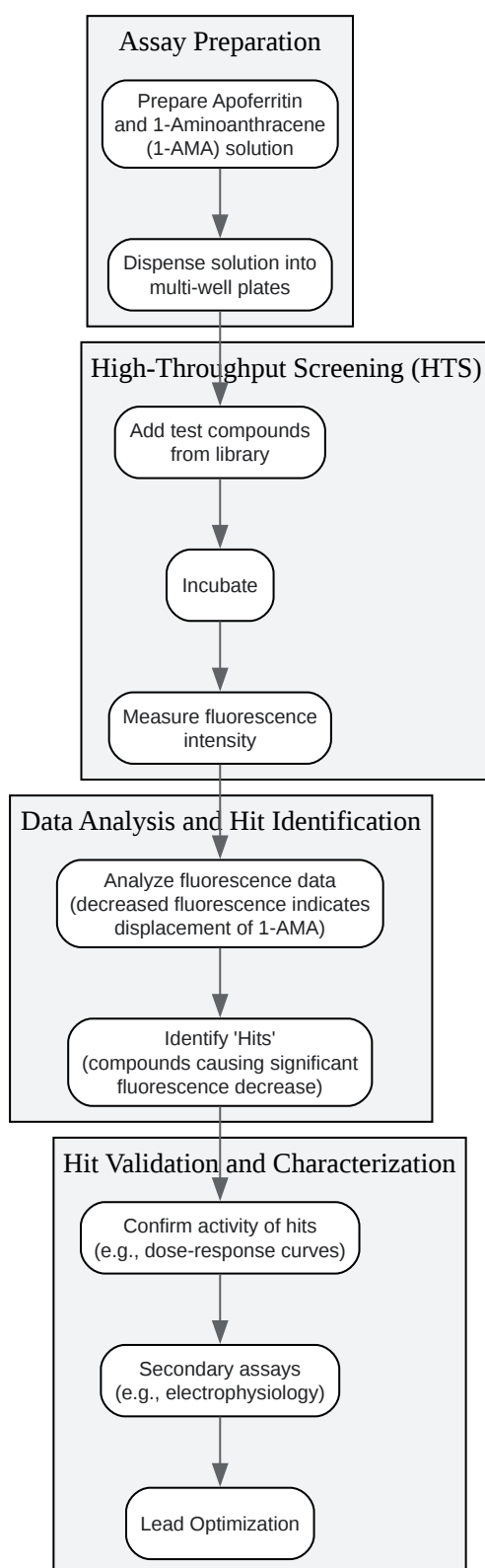
Caption: Potentiation of GABAergic transmission by **1-Aminoanthracene**.

Experimental Workflows

The fluorescent properties of **1-Aminoanthracene** make it a valuable tool in high-throughput screening (HTS) assays for the discovery of new anesthetic compounds. A competition assay has been developed where compounds are screened for their ability to displace **1-Aminoanthracene** from a surrogate binding site, such as in the protein apoferritin.[\[10\]](#)

High-Throughput Screening Workflow for Anesthetic Discovery

This workflow outlines the key steps in a high-throughput screening campaign to identify novel general anesthetics using **1-Aminoanthracene**.



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Caption: Workflow for high-throughput screening of novel anesthetics.

Safety and Handling

1-Aminoanthracene is considered a hazardous substance.[11] It is irritating to the eyes, respiratory system, and skin.[11] There is limited evidence of a carcinogenic effect.[11] It is a combustible solid.[11] When handling **1-Aminoanthracene**, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn.[11] Work should be conducted in a well-ventilated area, and physical damage to containers should be avoided.[11]

Conclusion

1-Aminoanthracene is a multifaceted compound with significant potential in both fundamental research and applied sciences. Its well-characterized physical and chemical properties, combined with its intriguing biological activity as a fluorescent general anesthetic, make it a valuable subject for further investigation. This technical guide provides a solid foundation of data and methodologies to aid researchers, scientists, and drug development professionals in their work with this compound. The provided protocols and diagrams are intended to facilitate experimental design and a deeper understanding of the properties and applications of **1-Aminoanthracene**.

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- To cite this document: BenchChem. [Physical and chemical properties of 1-Aminoanthracene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165094#physical-and-chemical-properties-of-1-aminoanthracene]

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